Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl-
Description
Pyrido[2,3-d]pyrimidin-7(8H)-ones are ortho-fused bicyclic heterocycles combining pyridine and pyrimidine rings. These scaffolds are classified as "privileged structures" due to their versatility in binding diverse biological targets, particularly kinases and DNA/RNA-associated enzymes . The compound 2,6-dibromo-8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one features:
Properties
IUPAC Name |
2,6-dibromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br2N3O/c1-7-9-6-16-13(15)17-11(9)18(12(19)10(7)14)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBOCEQMRZFVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)Br)C3CCCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801156339 | |
| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 2,6-dibromo-8-cyclopentyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801156339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415560-29-0 | |
| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 2,6-dibromo-8-cyclopentyl-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-d]pyrimidin-7(8H)-one, 2,6-dibromo-8-cyclopentyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801156339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one, 2,6-dibromo-8-cyclopentyl-5-methyl- can be achieved through several methods. One notable method involves the autocatalytic photoinduced oxidative dehydrogenation process. This process is carried out by irradiating the corresponding 5,6-dihydro derivative in dimethyl sulfoxide (DMSO) at room temperature in the presence of air, using light at 450 or 365 nm. This method does not require any external photosensitizer .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and light source, to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-d]pyrimidin-7(8H)-one, 2,6-dibromo-8-cyclopentyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated systems.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and light sources (450 or 365 nm) in the presence of DMSO
Substitution: Reagents such as nucleophiles can be used to replace halogen atoms under appropriate conditions.
Major Products
The major products formed from these reactions include C5–C6 unsaturated systems and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Pyrido[2,3-d]pyrimidin-7(8H)-ones have been identified as "privileged scaffolds" in medicinal chemistry due to their ability to interact with multiple biological targets. Their structural similarity to nucleobases allows them to participate in various biochemical processes.
Anticancer Activity
One of the most notable applications of 2,6-dibromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is its identification as an impurity in Palbociclib (Ibrance), a drug used for treating ER-positive and HER2-negative breast cancer. The presence of this compound as an impurity raises questions about its potential effects on the drug's efficacy and safety profile .
Case Studies
-
Palbociclib Impurity Analysis :
- In a study examining the impurities associated with Palbociclib, researchers found that the presence of 2,6-dibromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one could influence the pharmacokinetics and pharmacodynamics of the drug. Analytical methods such as HPLC and mass spectrometry were employed to quantify this impurity and assess its potential impact on therapeutic outcomes .
- Synthesis Optimization :
Mechanism of Action
The mechanism of action of Pyrido[2,3-d]pyrimidin-7(8H)-one, 2,6-dibromo-8-cyclopentyl-5-methyl- involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Halogenation : Bromine at positions 2 and 6 (target compound) increases molecular weight (vs. H or NH2) and may enhance binding to hydrophobic kinase pockets. Chlorine in the dichlorophenyl derivative (position 6) shows similar effects but with reduced steric hindrance .
- Position 8 Substitution : Cyclopentyl (target compound, palbociclib) improves selectivity for CDK4/6 over other kinases compared to smaller groups (e.g., methyl) .
- Position 5 Methyl : Common in clinical candidates (e.g., palbociclib) to block CYP-mediated oxidation .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: The 5-methyl group in both the target compound and palbociclib mitigates CYP3A4-mediated degradation, whereas amino-substituted analogs (e.g., 4-amino derivative) show faster clearance .
Biological Activity
Pyrido[2,3-d]pyrimidin-7(8H)-one, specifically the compound 2,6-dibromo-8-cyclopentyl-5-methyl-, is part of a significant class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological targets, and relevant case studies.
The molecular formula for 2,6-dibromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is with a molecular weight of 387.07 g/mol. The structure is characterized by a pyrido[2,3-d]pyrimidine core which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H13Br2N3O |
| Molecular Weight | 387.07 g/mol |
| Stereochemistry | Achiral |
Synthesis Methods
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones typically involves cyclization reactions from precursors such as nicotinamide derivatives. Recent studies have highlighted various synthetic routes leading to derivatives with enhanced biological activities. For instance, direct synthesis methods have been developed that yield compounds with significant cytotoxic effects against cancer cell lines, particularly through apoptosis mechanisms and kinase inhibition.
Anticancer Properties
Recent research indicates that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit potent anticancer properties. Notably:
- Compound 4 demonstrated an IC50 value of 0.57 μM against MCF-7 breast cancer cells and 1.13 μM against HepG2 liver cancer cells. This compound also showed substantial PIM-1 kinase inhibition with an IC50 of 11.4 nM , leading to a significant increase in apoptosis (58.29-fold increase in treated cells compared to control) and cell cycle arrest at the G1 phase .
Antimicrobial Activity
In addition to anticancer effects, pyrido[2,3-d]pyrimidin-7(8H)-ones have shown promising antimicrobial activity against various bacterial and fungal strains. Studies have reported that certain derivatives possess excellent anti-microbial properties compared to standard reference drugs .
Case Studies
- Cytotoxicity in Cancer Cells:
- Antimicrobial Efficacy:
Q & A
Q. What synthetic strategies are recommended for introducing bromine substituents at positions 2 and 6 of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold?
Methodological Answer: Bromination typically occurs via electrophilic substitution or transition-metal-catalyzed reactions. For example:
- Electrophilic bromination: Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Monitor reaction progress via TLC or LCMS .
- Directed ortho-bromination: Employ palladium catalysis (e.g., Pd(OAc)₂) with brominating agents like CuBr₂. This method ensures regioselectivity, as seen in analogous pyrido[2,3-d]pyrimidinone syntheses .
Q. How can NMR spectroscopy distinguish between positional isomers in brominated pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?
Methodological Answer:
- 1H-NMR: Bromine’s electron-withdrawing effect deshields adjacent protons. For 2,6-dibromo derivatives, compare coupling patterns:
- C5-methyl protons (δ ~2.6 ppm) split due to coupling with adjacent aromatic protons.
- Aromatic protons (e.g., C3-H) exhibit distinct shifts (δ 8.6–8.7 ppm) in dibrominated vs. monobrominated analogs .
- 13C-NMR: Brominated carbons show characteristic downfield shifts (δ ~135–140 ppm) .
Advanced Research Questions
Q. How do steric effects of the 8-cyclopentyl group influence binding affinity in kinase inhibition studies?
Methodological Answer: The cyclopentyl group occupies a hydrophobic pocket in kinases (e.g., CDK4/6 or MST3/4).
- Molecular docking: Compare binding poses of cyclopentyl vs. smaller alkyl groups (e.g., methyl). Cyclopentyl enhances van der Waals interactions but may reduce solubility.
- SAR studies: Analogous compounds (e.g., Palbociclib) show cyclopentyl improves selectivity by avoiding steric clashes with non-target kinases (e.g., SIK) .
Q. How to resolve contradictions in reported inhibitory potencies of dibrominated derivatives across kinase assays?
Methodological Answer:
- Assay standardization: Control ATP concentrations (e.g., 10–100 μM) and pH (7.4–8.0) to minimize variability .
- Kinase isoform profiling: Test against panels (e.g., 50+ kinases) to identify off-target effects. For example, 2,6-dibromo derivatives may cross-react with FGFR or SIK due to conserved ATP-binding pockets .
- Structural analysis: Use co-crystallography to compare binding modes. Substitutions at C5-methyl and C8-cyclopentyl alter hydrogen-bonding networks with catalytic lysine residues .
Q. What strategies mitigate oxidative degradation of the pyrido[2,3-d]pyrimidin-7(8H)-one core during in vitro assays?
Methodological Answer:
- Stabilization via electron-donating groups: Introduce methoxy or acetyl groups at C5/C6 to reduce susceptibility to autoxidation .
- Storage conditions: Store compounds in anhydrous DMSO under argon at –20°C. Avoid prolonged exposure to UV light, which accelerates dehydrogenation .
Experimental Design & Optimization
Q. How to design a structure-activity relationship (SAR) study for optimizing selectivity against CDK4/6 versus off-target kinases?
Methodological Answer:
- Scaffold modifications: Synthesize analogs with varied substituents at C2 (e.g., amino, methylthio) and C8 (e.g., cyclopentyl, methoxypropyl).
- Activity assays: Use fluorescence-based kinase assays (e.g., ADP-Glo™) for CDK4/6, and counter-screen against SIK, FGFR, and MST3/4 .
- Data analysis: Calculate selectivity indices (IC50 ratio: off-target/target). For example, 8-cyclopentyl-5-methyl derivatives show >100-fold selectivity for CDK4/6 over SIK .
Q. What analytical methods validate purity and stability of dibrominated derivatives under physiological conditions?
Methodological Answer:
- HPLC: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Purity ≥95% at UV 254 nm is acceptable for biological testing .
- Forced degradation studies: Expose compounds to heat (40°C), light (UV, 24h), and oxidative stress (H₂O₂, 0.3%). Monitor degradation products via LCMS .
Translational Research Considerations
Q. How do bromine substituents impact pharmacokinetic properties in preclinical models?
Methodological Answer:
- Lipophilicity: Bromine increases logP, enhancing membrane permeability but reducing aqueous solubility. Use logD7.4 measurements to predict bioavailability .
- Metabolism: Brominated compounds undergo slower hepatic oxidation. Test in vitro microsomal stability (human/rat liver microsomes) to assess metabolic liability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
